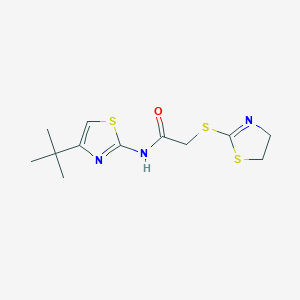![molecular formula C12H12N2OS2 B285480 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B285480.png)
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as MTA, and it belongs to the class of thiazole compounds. MTA has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for various applications in scientific research.
Mécanisme D'action
MTA exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MTA also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Furthermore, MTA has been found to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a key role in cellular energy homeostasis.
Biochemical and Physiological Effects:
MTA has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. MTA also induces cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, MTA has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MTA has several advantages for use in laboratory experiments. It is a relatively stable compound that can be synthesized in high yields and purity. MTA is also relatively inexpensive compared to other compounds used in scientific research. However, MTA has some limitations, such as its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on MTA. One area of interest is the development of novel MTA derivatives with improved pharmacokinetic properties. Another area of interest is the investigation of MTA's potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to elucidate the precise mechanisms of action of MTA and its potential interactions with other signaling pathways.
Méthodes De Synthèse
MTA can be synthesized through a multi-step process that involves the reaction of 2-bromoacetophenone with thiosemicarbazide, followed by cyclization with potassium hydroxide. The resulting product is then reacted with phenylacetic acid to yield MTA. This synthesis method has been optimized to produce MTA in high yields and purity.
Applications De Recherche Scientifique
MTA has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. MTA has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C12H12N2OS2 |
|---|---|
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C12H12N2OS2/c1-9-7-16-12(13-9)17-8-11(15)14-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15) |
Clé InChI |
QBWFREIGPBSGEW-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)SCC(=O)NC2=CC=CC=C2 |
SMILES canonique |
CC1=CSC(=N1)SCC(=O)NC2=CC=CC=C2 |
Solubilité |
35.5 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(9-ethyl-9H-carbazol-3-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B285397.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-{[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B285398.png)
![2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B285400.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285403.png)
![N,N-dimethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285406.png)
![2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B285409.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B285410.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone](/img/structure/B285412.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide](/img/structure/B285415.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285416.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285417.png)
![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B285418.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285419.png)
